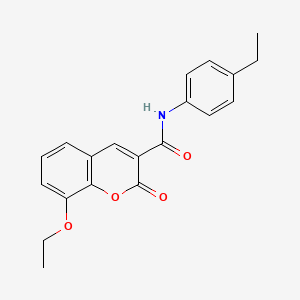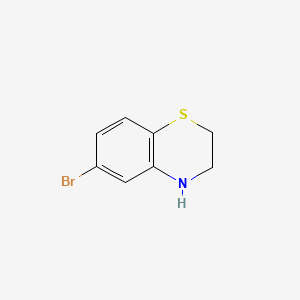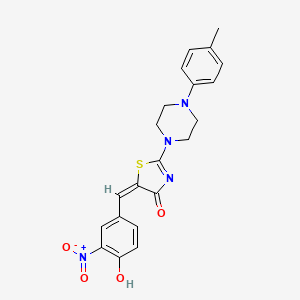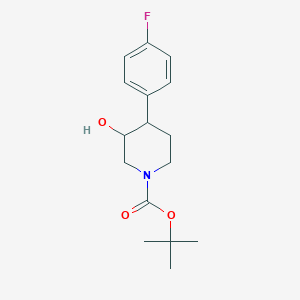
8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The compound 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized through various methods. For example, Zhu et al. (2014) described a rapid synthetic method for a related compound, 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, through a two-step process including Vilsmeier reaction and oxidation (Zhu et al., 2014).
Molecular Structure and Analysis : Studies on molecular structure and conformation are crucial. Reis et al. (2013) focused on the structural analysis of similar compounds, highlighting the anti-rotamer conformation about the C-N bond and the positional relationship of the amide O atom with the O atom of the pyran ring (Reis et al., 2013).
Crystallography : Crystallographic studies by Gomes et al. (2015) on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provide insights into the planar molecular structure and anti conformations, which are essential for understanding the physical and chemical behavior of such compounds (Gomes et al., 2015).
Biological and Medicinal Research
Anticancer Properties : Yin et al. (2013) identified 6-bromo-8-ethoxy-3-nitro-2H-chromene as a potent antitumor agent in vitro, suggesting the potential of related compounds in cancer treatment. This compound showed potent antiproliferative activities against a panel of tumor cell lines and was effective in blocking AKT phosphorylation and inducing cancer cell apoptosis (Yin et al., 2013).
Drug Resistance and Synergy : Das et al. (2009) discussed the use of a stable analogue of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. This points to the potential of similar compounds in overcoming multiple drug resistance in cancer (Das et al., 2009).
GPR35 Agonist : The development and characterization of 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a selective GPR35 agonist, by Thimm et al. (2013) highlight the relevance of chromene derivatives in studying orphan G protein-coupled receptors, which are critical targets in drug discovery (Thimm et al., 2013).
Chemical and Catalytic Applications
Catalysis and Synthesis : The work of Ilies et al. (2017) on iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds using organoborates is relevant. This research indicates the potential use of chromene derivatives in advanced catalytic processes (Ilies et al., 2017).
Antioxidant and Antibacterial Agents : Subbareddy et al. (2017) synthesized indolyl-4H-chromene-3-carboxamides with antioxidant and antibacterial properties. This suggests the versatility of chromene derivatives in developing new pharmacologically active compounds (Subbareddy et al., 2017).
Properties
IUPAC Name |
8-ethoxy-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-13-8-10-15(11-9-13)21-19(22)16-12-14-6-5-7-17(24-4-2)18(14)25-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGYWPQWSFOZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2599153.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2599155.png)

![1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2599157.png)
![1-(4-bromophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2599158.png)

![1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2599161.png)

![1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599164.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2599166.png)

![4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B2599170.png)
![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)
